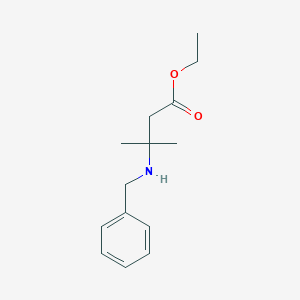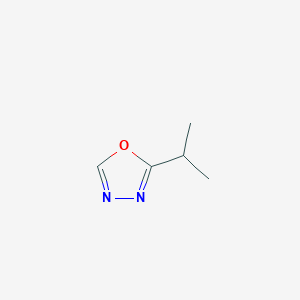
2-Isopropyl-1,3,4-Oxadiazol
Übersicht
Beschreibung
2-Isopropyl-1,3,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown potential anticancer activity, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and optoelectronic devices.
Wirkmechanismus
Target of Action
The primary targets of 2-Isopropyl-1,3,4-oxadiazole are various microorganisms, including bacteria and fungi . The compound has been found to exhibit anti-bacterial, anti-viral, and anti-leishmanial activities . It has shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that inhibit their growth and proliferation . The compound’s interaction with its targets is likely due to its ability to form non-covalent interactions with various enzymes and receptors .
Biochemical Pathways
It is suggested that the compound may interfere with the normal metabolic balance of the targeted microorganisms, leading to their inhibition .
Pharmacokinetics
The compound’s biological activity suggests that it has good bioavailability .
Result of Action
The result of the action of 2-Isopropyl-1,3,4-oxadiazole is the inhibition of the growth and proliferation of various microorganisms . This leads to a decrease in the severity of infections caused by these microorganisms.
Action Environment
The action of 2-Isopropyl-1,3,4-oxadiazole can be influenced by various environmental factors. For example, the compound’s activity may be affected by the presence of other substances in the environment . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of isopropyl hydrazine with a carboxylic acid derivative under dehydrating conditions. The reaction can be catalyzed by agents such as phosphorus oxychloride or thionyl chloride, which facilitate the formation of the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the production of 2-Isopropyl-1,3,4-oxadiazole can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isopropyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted oxadiazoles with different functional groups.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Oxadiazole: Another isomer with similar biological activities but different chemical properties.
1,2,5-Oxadiazole: Known for its use in energetic materials and explosives.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, exhibiting different reactivity and applications.
Uniqueness: 2-Isopropyl-1,3,4-oxadiazole is unique due to the presence of the isopropyl group, which enhances its lipophilicity and ability to interact with biological membranes. This makes it a valuable compound in drug design and development, offering distinct advantages over its isomers and analogs.
Eigenschaften
IUPAC Name |
2-propan-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4(2)5-7-6-3-8-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKCETRGBFKTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440610 | |
| Record name | 2-isopropyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149324-24-3 | |
| Record name | 2-isopropyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


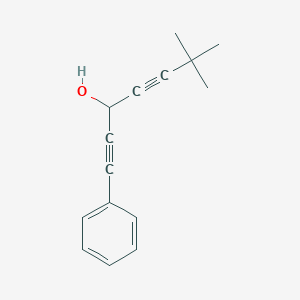
![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B168462.png)

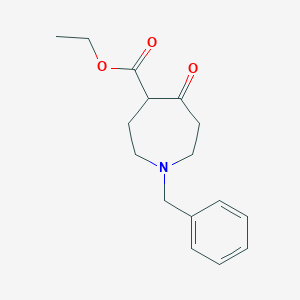


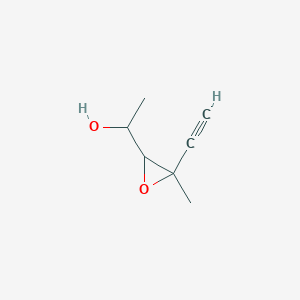
![4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B168477.png)
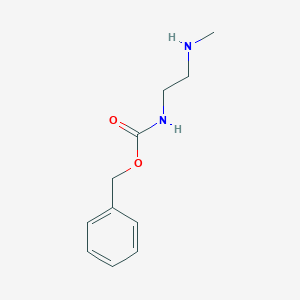

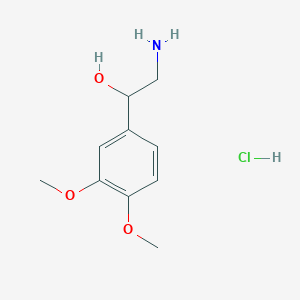

![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)
